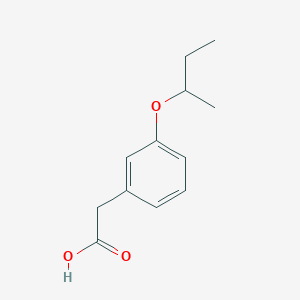

(3-Sec-butoxy-phenyl) acetic acid

Description

(3-sec-Butoxy-phenyl)acetic acid (IUPAC: 2-(3-sec-butoxyphenyl)acetic acid) is a substituted phenylacetic acid derivative characterized by a sec-butoxy (-O-sec-C₄H₉) group at the meta position of the phenyl ring and an acetic acid (-CH₂COOH) group at the para position. Its molecular formula is C₁₂H₁₆O₃, with a molecular weight of 208.26 g/mol . The sec-butoxy substituent introduces moderate steric bulk and electron-donating effects via oxygen lone pairs, influencing solubility, reactivity, and intermolecular interactions.

Properties

Molecular Formula |

C12H16O3 |

|---|---|

Molecular Weight |

208.25 g/mol |

IUPAC Name |

2-(3-butan-2-yloxyphenyl)acetic acid |

InChI |

InChI=1S/C12H16O3/c1-3-9(2)15-11-6-4-5-10(7-11)8-12(13)14/h4-7,9H,3,8H2,1-2H3,(H,13,14) |

InChI Key |

MZYMUWJZHXUTSF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)OC1=CC=CC(=C1)CC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Molecular Comparisons

The following table summarizes key structural and theoretical properties of (3-sec-butoxy-phenyl)acetic acid and related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Type | Key Functional Groups | Notable Properties (Theoretical) |

|---|---|---|---|---|---|

| (3-sec-butoxy-phenyl)acetic acid | C₁₂H₁₆O₃ | 208.26 | sec-Butyl ether | Phenoxy, Acetic acid | Moderate lipophilicity, electron-donating group |

| (3-tert-butylphenoxy)acetic acid | C₁₂H₁₆O₃ | 208.26 | tert-Butyl ether | Phenoxy, Acetic acid | High steric hindrance, electron-donating |

| 2-(3-Benzamidophenoxy)acetic acid | C₁₅H₁₃NO₄ | 283.27 | Benzamido | Phenoxy, Acetic acid, Amide | Hydrogen bonding capability, increased acidity |

| (3-Benzyloxy-phenyl)acetic acid | C₁₅H₁₄O₃ | 242.27 | Benzyl ether | Phenoxy, Acetic acid | High lipophilicity, aromatic substituent |

Key Observations:

- Isomerism Effects: (3-sec-butoxy-phenyl)acetic acid and (3-tert-butylphenoxy)acetic acid share the molecular formula C₁₂H₁₆O₃ but differ in substituent branching.

- Electronic Effects: The benzamido group in 2-(3-benzamidophenoxy)acetic acid introduces an electron-withdrawing carbonyl (C=O), enhancing the acidity of the acetic acid group compared to electron-donating ethers like sec-butoxy or benzyloxy .

- Lipophilicity: The benzyloxy substituent in (3-benzyloxy-phenyl)acetic acid increases lipophilicity due to its aromatic ring, making it more suitable for non-polar environments compared to aliphatic ethers .

Acidity Differences

- The acetic acid group’s pKa is influenced by substituents:

- Benzamido analogue : The electron-withdrawing amide group stabilizes the deprotonated form, lowering pKa (theoretical estimate: ~3.5–4.0) .

- sec-Butoxy and tert-butyl analogues : Electron-donating alkyl ethers raise pKa (theoretical estimate: ~4.5–5.0) .

- Benzyloxy analogue : Similar to sec-butoxy but with slightly enhanced electron donation from the benzyl ring, leading to marginally higher pKa .

Steric and Solubility Considerations

Limitations and Data Gaps

- Experimental Data : The provided evidence lacks empirical data (e.g., melting points, solubility, pKa), necessitating further literature review or experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.